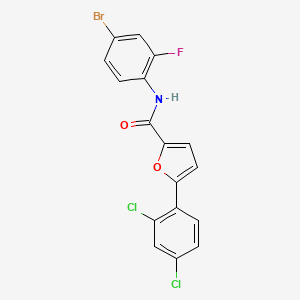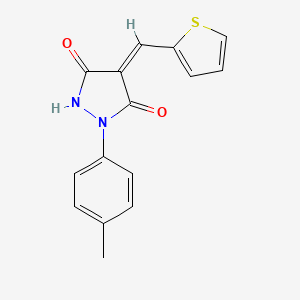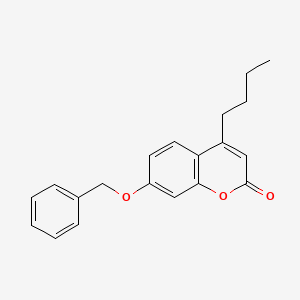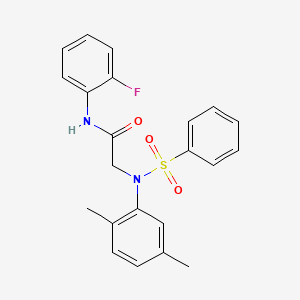
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)-2-furamide, commonly known as BFF, is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BFF is a furan-based molecule that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The exact mechanism of action of BFF is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. BFF is a selective COX-2 inhibitor, which means that it targets the COX-2 isoform that is primarily responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
BFF has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. BFF also inhibits the production of reactive oxygen species (ROS), which are involved in the oxidative stress that contributes to tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFF has several advantages for use in lab experiments. It has a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which makes it easy to administer and study in animal models. BFF is also highly selective for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, BFF has some limitations, including its relatively low yield in synthesis and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on BFF. One potential area of study is its potential use as a therapeutic agent for various inflammatory and pain conditions in humans. Another area of research is to further elucidate its mechanism of action and explore its potential interactions with other signaling pathways involved in inflammation and pain. Additionally, further studies are needed to optimize the synthesis of BFF and improve its yield and purity for use in research and potential clinical applications.
Conclusion:
In conclusion, BFF is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, particularly in the area of medicinal chemistry. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and selective COX-2 inhibition make it an attractive candidate for further development as a therapeutic agent. Future research on BFF should focus on exploring its potential therapeutic applications, further elucidating its mechanism of action, and optimizing its synthesis for use in research and potential clinical applications.
Métodos De Síntesis
The synthesis of BFF involves the reaction of 4-bromo-2-fluoroaniline and 2,4-dichlorobenzoyl chloride in the presence of triethylamine and pyridine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of BFF is typically around 50-60%.
Aplicaciones Científicas De Investigación
BFF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. BFF also exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which makes it an attractive candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2FNO2/c18-9-1-4-14(13(21)7-9)22-17(23)16-6-5-15(24-16)11-3-2-10(19)8-12(11)20/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHRQZDGCJYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)

![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)
![N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)
